molecular formula C11H10FNS B12216386 4-fluoro-N-(thiophen-2-ylmethyl)aniline

4-fluoro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B12216386
M. Wt: 207.27 g/mol
InChI Key: BTESPOBCANPHTF-UHFFFAOYSA-N
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Description

4-fluoro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10FNS It is characterized by the presence of a fluorine atom attached to the benzene ring and a thiophen-2-ylmethyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-fluoroaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(thiophen-2-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-N-(thiophen-2-ylmethyl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The thiophen-2-ylmethyl group can contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-2-methyl-N-(thiophen-2-ylmethyl)aniline
  • 4-methoxy-N-(thiophen-2-ylmethyl)aniline
  • 4-fluoro-N-(2-thienylmethyl)aniline hydrochloride

Uniqueness

4-fluoro-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both a fluorine atom and a thiophen-2-ylmethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, which are not observed in similar compounds.

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

4-fluoro-N-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H10FNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2

InChI Key

BTESPOBCANPHTF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)F

Origin of Product

United States

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